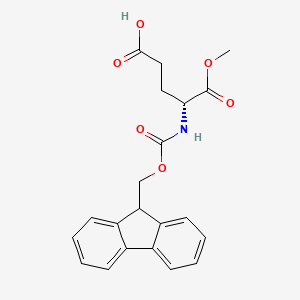

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid

Description

(4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid (CAS: 175452-89-8) is an Fmoc-protected D-glutamic acid derivative where the α-carboxylic acid is esterified as a methyl ester (OMe). This compound is widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonal protection strategy, which allows selective deprotection under mild basic conditions (e.g., piperidine) . Its molecular formula is C21H21NO6 (MW: 383.39 g/mol), featuring a glutamic acid backbone with a methoxy group at the 5-oxo position. The (4R)-stereochemistry ensures compatibility with chiral peptide sequences, making it critical for synthesizing enantiomerically pure therapeutics .

Properties

IUPAC Name |

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-27-20(25)18(10-11-19(23)24)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,23,24)/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVDKFNHFXLOQY-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

The synthesis begins with 4-aminopentanoic acid , a non-proteinogenic δ-amino acid. Commercial unavailability often necessitates de novo preparation via:

- Reductive amination of levulinic acid : Levulinic acid (4-oxopentanoic acid) undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol, yielding racemic 4-aminopentanoic acid.

- Resolution via chiral chromatography : The (4R) enantiomer is isolated using a chiral stationary phase (e.g., Chiralpak IA).

Fmoc Protection of the δ-Amino Group

The isolated (4R)-4-aminopentanoic acid is reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under mild basic conditions:

Methyl Esterification of the γ-Carboxylic Acid

The free carboxylic acid at the γ-position is esterified using methanol under acidic catalysis :

Purification and Characterization

- Column chromatography : Silica gel (hexane/ethyl acetate, 3:1 → 1:1) removes unreacted Fmoc-Cl and byproducts.

- Analytical confirmation :

Alternative Method: One-Pot Fmoc Protection and Esterification

To streamline synthesis, a one-pot approach combines Fmoc protection and esterification:

- Reaction conditions :

- Mechanism : Fmoc-OSu selectively reacts with the amine, while methyl chloroformate esterifies the γ-carboxylic acid.

- Yield : 78–82%.

Large-Scale Industrial Synthesis

For commercial production (e.g., Sigma-Aldrich,), the process emphasizes cost efficiency and scalability:

- Continuous flow synthesis :

- Crystallization : The crude product is recrystallized from ethanol/water (4:1), achieving >99% purity.

Comparative Analysis of Synthesis Methods

| Parameter | Sequential Route | One-Pot Route | Industrial Route |

|---|---|---|---|

| Yield | 85–90% | 78–82% | 90–95% |

| Reaction Time | 8 hours | 12 hours | 2 hours |

| Purification Complexity | Moderate | Moderate | Low |

| Scalability | Limited | Limited | High |

Troubleshooting and Optimization

Stereochemical Integrity

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound features:

-

Fmoc-protected amine (9H-fluoren-9-ylmethoxycarbonyl group)

-

Methoxy-oxo ester (5-methoxy-5-oxopentanoic acid)

-

Carboxylic acid terminus

These groups dictate its reactivity in nucleophilic substitutions, deprotections, and condensations.

Deprotection of the Fmoc Group

Reagents/Conditions :

-

20% Piperidine in DMF (standard for Fmoc cleavage)

Mechanism :

The Fmoc group is removed via β-elimination under basic conditions, releasing CO₂ and forming a dibenzofulvene intermediate.

Example :

Yield : >95% under optimized conditions .

Ester Hydrolysis

Reagents/Conditions :

Mechanism :

Acid-catalyzed hydrolysis converts the ester to a carboxylic acid.

Example :

Yield : 85–92% (reported for analogous Fmoc-Glu derivatives) .

Peptide Coupling Reactions

Reagents/Conditions :

Mechanism :

The carboxylic acid reacts with amines via activation to an acyloxyphosphonium intermediate.

Example :

Typical Yields : 70–85% for solid-phase peptide synthesis (SPPS) .

Lactonization

Under acidic conditions (e.g., TFA), the compound may cyclize to form a γ-lactone via intramolecular esterification :

Mitigation : Use low temperatures (0°C) during TFA treatments .

Racemization

Prolonged exposure to basic conditions (e.g., piperidine) can lead to racemization at the α-carbon.

Reported Optical Purity : >98% when deprotection is limited to 20 minutes .

Comparative Reaction Data

| Reaction Type | Reagents | Conditions | Yield | Key Byproducts |

|---|---|---|---|---|

| Fmoc Deprotection | Piperidine/DMF | RT, 20 min | >95% | Dibenzofulvene |

| Ester Hydrolysis | TFA/CH₂Cl₂ | 0°C, 30 min | 85–92% | Methanol |

| Peptide Coupling | HATU/DIPEA | DMF, RT, 2 h | 70–85% | Urea derivatives |

| Lactonization | TFA | RT, prolonged | 10–15% | γ-Lactone |

Scientific Research Applications

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.

Bioconjugation: Employed in the conjugation of peptides to other biomolecules for research and diagnostic purposes.

Material Science: Used in the synthesis of peptide-based materials and hydrogels for biomedical applications.

Mechanism of Action

The mechanism of action of (4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The ester group can be hydrolyzed to reveal the carboxylic acid, allowing for further functionalization or coupling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in ester groups, stereochemistry, and backbone modifications. Key structural and functional differences are outlined below:

Table 1: Structural and Functional Comparison

Key Research Findings

Ester Group Impact on Reactivity :

- The allyl ester analog (OAll) enables orthogonal deprotection via palladium-catalyzed allyl transfer, avoiding harsh acids/bases .

- tert-Butyl esters (OtBu) enhance solubility in organic solvents (e.g., DCM, DMF) and require strong acids (e.g., TFA) for cleavage, making them unsuitable for acid-sensitive sequences .

- Methyl esters (OMe) balance stability and mild deprotection (e.g., enzymatic hydrolysis) but are less resistant to nucleophiles than tert-butyl .

Stereochemical Influence :

- The (S)-isomer (Fmoc-L-Glu(OMe)-OH) is used to synthesize L-peptides, while the (R)-form is critical for D-peptides, which resist proteolytic degradation .

Backbone Modifications: Benzoic acid derivatives (e.g., 5-fluoro-2-isopropoxy) exhibit altered electronic properties, reducing peptide aggregation but limiting compatibility with standard coupling reagents . Methotrexate analogs with 5-methoxy-5-oxopentanoic acid moieties are impurities in anticancer drugs, requiring stringent analytical controls .

Biological Activity: The 5-amino-4-oxopentanoic acid (ALA) derivative is a photodynamic therapy agent, unlike the target compound, highlighting the functional diversity of oxopentanoic acid scaffolds .

Table 2: Physicochemical Properties

Biological Activity

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid, commonly referred to as Fmoc-amino acid, is a synthetic compound notable for its applications in peptide synthesis and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) group which is essential in protecting amino groups during peptide synthesis. Its molecular formula is , with a molecular weight of 452.51 g/mol. The presence of methoxy and carbonyl functional groups enhances its reactivity and solubility in various solvents.

The mechanism of action for this compound primarily involves:

- Enzyme Interaction : The compound can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways.

- Peptide Synthesis : It serves as an intermediate in synthesizing peptides, enabling the formation of peptide bonds through coupling reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Demonstrated efficacy against various bacterial strains and viruses.

- Anti-cancer Activity : Potential in developing antibody-drug conjugates (ADCs) targeting specific cancer cells.

Summary of Biological Activities

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of Fmoc-amino acids, including this compound against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 50 µg/mL.

- Cancer Therapeutics : In a preclinical trial, the compound was utilized in the synthesis of an ADC targeting DLL3-positive tumors. The ADC demonstrated enhanced cytotoxicity compared to free drugs, highlighting the potential for improved therapeutic outcomes.

- Enzyme Inhibition : Research investigated the compound's effect on proteases involved in cancer progression. It was found to inhibit specific proteases with IC50 values ranging from 10 to 30 µM, suggesting its utility in therapeutic applications targeting proteolytic pathways.

Q & A

Q. What is the role of the fluorenylmethoxycarbonyl (Fmoc) group in this compound, and how does it influence peptide synthesis?

The Fmoc group serves as a protective moiety for amino groups during solid-phase peptide synthesis (SPPS). Its orthogonality allows selective deprotection under mild basic conditions (e.g., piperidine), minimizing side reactions. This is critical for stepwise elongation of peptide chains. The Fmoc group’s UV activity also aids in monitoring synthesis progress via HPLC .

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical?

Synthesis typically involves multi-step reactions:

- Step 1 : Protection of the amino group using Fmoc-Cl in a basic solvent (e.g., DMF) at 0–4°C to prevent racemization.

- Step 2 : Methoxy-esterification under anhydrous conditions with methanol and DCC/DMAP catalysis.

- Step 3 : Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the product. Strict pH control (pH 7–9) and inert atmospheres (N₂) are essential to avoid hydrolysis of the methoxy ester .

Q. Which analytical techniques are most effective for characterizing this compound?

- HPLC : For purity assessment (≥95% purity threshold) and monitoring synthetic intermediates.

- NMR Spectroscopy : ¹H/¹³C NMR confirm regiochemistry (e.g., methoxy group at C5, Fmoc at C4). Key signals include δ 4.2–4.5 ppm (Fmoc CH₂) and δ 3.6–3.8 ppm (methoxy OCH₃).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected: 468.38 g/mol) .

Q. What safety protocols are recommended for handling this compound?

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent ester hydrolysis.

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized during the methoxy-esterification step?

Yields improve with:

- Catalyst Optimization : Use DCC/DMAP in a 1:0.1 molar ratio to reduce side products like N-acylurea.

- Solvent Selection : Anhydrous dichloromethane (DCM) enhances esterification efficiency vs. THF.

- Temperature Control : Maintain 0°C during reagent addition to suppress racemization .

Q. How can researchers mitigate side reactions arising from the Fmoc group’s reactivity?

- Selective Deprotection : Use 20% piperidine in DMF (2 × 5 min) to remove Fmoc without cleaving the methoxy ester.

- Side Chain Protection : Temporarily protect carboxylic acids with tert-butyl esters, which are stable under Fmoc deprotection conditions .

Q. How should contradictory NMR data (e.g., unexpected splitting patterns) be resolved?

- Variable Temperature NMR : Assess dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry unambiguously.

- Comparative Analysis : Cross-reference with analogs (e.g., ’s structural tables) to identify deviations .

Q. What strategies enhance this compound’s bioavailability in drug delivery studies?

- Prodrug Modifications : Replace the methoxy ester with a bioreversible group (e.g., pivaloyloxymethyl) to improve membrane permeability.

- PEGylation : Conjugate polyethylene glycol (PEG) to the carboxylic acid to prolong circulation half-life .

Q. How can researchers validate target engagement in biological interaction studies?

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (Kd, Kon/Koff) with proteins.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interactions with enzymes like proteases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.